Bourjotinolone A

Vue d'ensemble

Description

Bourjotinolone A is a natural triterpenoid found in the barks of Phellodendron chinense Schneid . It belongs to the category of natural compounds and the chemical family of triterpenoids .

Molecular Structure Analysis

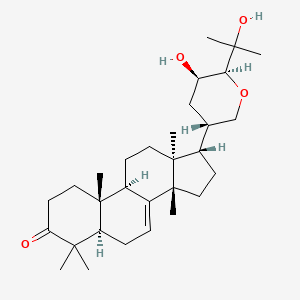

Bourjotinolone A has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol . The structure of Bourjotinolone A was elucidated using various spectral techniques . It contains a total of 86 bonds, including 38 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ketone .Physical And Chemical Properties Analysis

Bourjotinolone A appears as a powder . It has a predicted boiling point of 583.1±50.0 °C and a predicted density of 1.12±0.1 g/cm3 . Its melting point is 176 °C .Applications De Recherche Scientifique

Phytochemistry and Plant Sciences

Bourjotinolone A has been identified as a constituent of Trichilia Hispida, a plant belonging to the Meliaceae family . This discovery is significant for phytochemists interested in the bioproduction and biodiversity of plant species. The compound’s presence contributes to the understanding of the chemical ecology of Trichilia Hispida and its interactions within ecosystems.

Organic Synthesis

The structural elucidation of Bourjotinolone A provides a template for synthetic chemists to develop novel organic synthesis methods . These methods can be applied to create complex molecules for various uses, including pharmaceuticals and materials science.

Medicinal Chemistry

Bourjotinolone A has been found to play a role in suppressing nitric oxide (NO) levels without cytotoxicity . This property is valuable in the development of anti-inflammatory drugs, as excessive NO production is associated with various inflammatory diseases.

Pharmacology

The compound’s ability to modulate NO levels suggests potential pharmacological applications in treating conditions related to the immune response and inflammation . Further research could lead to the development of new therapeutic agents targeting NO pathways.

Biological Activity Screening

Bourjotinolone A’s bioactivity profile makes it a candidate for screening in various biological assays. Its potential insecticidal activity, due to its origin from the Meliaceae family known for such properties, could lead to the development of natural insect repellents or pesticides .

Environmental Science

Understanding the role of compounds like Bourjotinolone A in plant defense mechanisms can inform environmental scientists about the resilience of certain plant species. This knowledge is crucial for conservation efforts and managing the impact of climate change on biodiversity .

Mécanisme D'action

Target of Action

Bourjotinolone A is a prenylated flavonoid that primarily targets the nuclear factor kappa-light-chain-enhancer (NF-κB) . NF-κB is a transcription factor that plays a crucial role in regulating the immune response to infection . It is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .

Mode of Action

Bourjotinolone A interacts with its target, NF-κB, by inhibiting its activity . This inhibition results in a decrease in the production of proinflammatory cytokines in human cells . Cytokines are small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them. It can be said that cytokines are involved in autocrine signaling, paracrine signaling and endocrine signaling as immunomodulating agents .

Biochemical Pathways

The primary biochemical pathway affected by Bourjotinolone A is the NF-κB signaling pathway . By inhibiting NF-κB, Bourjotinolone A suppresses the production of proinflammatory cytokines . This leads to a reduction in inflammation and the associated symptoms .

Result of Action

The primary result of Bourjotinolone A’s action is the suppression of inflammation . By inhibiting the production of proinflammatory cytokines, Bourjotinolone A can reduce inflammation and its associated symptoms . This makes it potentially useful in the treatment of diseases characterized by inflammation .

Propriétés

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNETYSXHFSDFMM-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@H](OC5)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bourjotinolone A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bourjotinolone A and where is it found?

A1: Bourjotinolone A is a tirucallane-type triterpenoid primarily isolated from the leaves of the Australian rainforest tree Flindersia bourjotiana []. It has also been found in other plant species, including Eurycoma longifolia, Cedrela sinensis, Toona ciliata var. henryi, Trichilia quadrijuga, and Ailanthus altissima [, , , , ].

Q2: What is the chemical structure of Bourjotinolone A?

A2: Bourjotinolone A possesses a tirucallane skeleton with a unique epoxy-diol moiety in its side chain. Its structure was determined to be 21,24-epoxy-23,25-dihydroxytirucall-7-en-3-one through chemical degradation and spectroscopic methods [].

Q3: Has Bourjotinolone A shown any promising biological activities?

A3: While Bourjotinolone A itself has not been extensively studied for its biological activity, related compounds like piscidinol A, also found in some of the same plant species, have demonstrated anti-inflammatory activity [, ]. Further research is needed to determine the specific biological activities of Bourjotinolone A.

Q4: Could you elaborate on the anti-inflammatory activity associated with related compounds?

A4: Research on piscidinol A, a structurally similar tirucallane-type triterpene often found alongside Bourjotinolone A, reveals promising anti-inflammatory effects. In LPS-stimulated RAW264.7 cells, piscidinol A significantly inhibited nitric oxide production and suppressed the expression of pro-inflammatory proteins like iNOS and IL-6 []. These findings suggest that Bourjotinolone A, with its similar structure, might also possess anti-inflammatory properties, warranting further investigation.

Q5: Have there been any studies on the stability of Bourjotinolone A?

A6: While the provided research papers do not specifically address the stability of Bourjotinolone A, one paper mentions the possibility of bourjotinolone C, a related compound, being an artifact formed during the isolation process []. This suggests that further investigation into the stability of these tirucallane-type triterpenoids, including Bourjotinolone A, under various conditions is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.